molecular formula C20H19N3O3 B2929214 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-99-9

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2929214
CAS No.: 1426314-99-9
M. Wt: 349.39
InChI Key: BLJKAUPNVAIFAR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a complex organic compound featuring a benzo[d]imidazole core, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzimidazoles or acetamides.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Used as an epidermal growth factor receptor tyrosine kinase inhibitor.

  • 2-substituted-1H-benzimidazole derivatives: Known for their antimicrobial activity.

Uniqueness: 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-18-10-4-5-11-19(18)26-13-7-6-12-21-20(24)14-23-15-22-16-8-2-3-9-17(16)23/h2-5,8-11,15H,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJKAUPNVAIFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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